2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
2-(4-Formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with a formyl group at the 4-position and a methoxy group at the 2-position. The acetamide nitrogen is further substituted with a tetrahydrofuran-2-ylmethyl group, introducing both lipophilic and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C15H19NO5 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H19NO5/c1-19-14-7-11(9-17)4-5-13(14)21-10-15(18)16-8-12-3-2-6-20-12/h4-5,7,9,12H,2-3,6,8,10H2,1H3,(H,16,18) |
InChI Key |
YWSJKILVOSMUQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NCC2CCCO2 |
Origin of Product |
United States |
Biological Activity
2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a compound with potential therapeutic applications due to its unique structural features. Its molecular formula is C15H19NO5, and it has a molecular weight of approximately 293.31 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO5 |
| Molecular Weight | 293.31 g/mol |
| CAS Number | 723324-75-2 |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
The biological activity of 2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as apoptosis and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in cancer metabolism, thereby reducing tumor growth.
- Receptor Interaction : It might interact with specific receptors involved in immune response modulation, which could enhance its therapeutic efficacy in immunotherapy settings.
Biological Activity Studies
Recent research has evaluated the biological activity of this compound through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that 2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported IC50 values indicating significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
In Vivo Studies
In vivo evaluations have shown promising results regarding the anti-tumor effects of the compound. Animal models treated with this compound exhibited reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Case Studies
-
Breast Cancer Model : In a study involving a murine model of breast cancer, administration of 2-(4-formyl-2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide resulted in a significant reduction in tumor volume after four weeks of treatment.
- Treatment Group : Tumor volume decreased by 40% compared to untreated controls.
- Mechanism : The reduction was associated with increased apoptosis markers in tumor tissues.
- Lung Cancer Study : Another investigation focused on lung cancer cells where the compound was shown to induce cell cycle arrest at the G1 phase, leading to decreased cell viability.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of acetamide derivatives are highly dependent on the substituents attached to the nitrogen and phenoxy groups. Below is a comparative analysis of key analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
